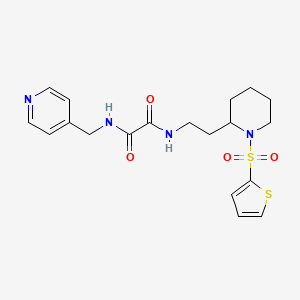

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a pyridin-4-ylmethyl group and a thiophen-2-ylsulfonyl-substituted piperidine moiety. The thiophene sulfonyl group may enhance metabolic stability and binding interactions, while the pyridine ring could influence solubility and target engagement.

Properties

IUPAC Name |

N'-(pyridin-4-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-6-9-20-10-7-15)21-11-8-16-4-1-2-12-23(16)29(26,27)17-5-3-13-28-17/h3,5-7,9-10,13,16H,1-2,4,8,11-12,14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBROGCOXBLAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(pyridin-4-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 358.5 g/mol. The presence of a pyridine ring and a thiophene sulfonyl moiety contributes to its unique electronic properties, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 2034587-25-0 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediate Amides : The initial step includes the preparation of amides from pyridine-4-carboxylic acid and thiophene-2-carboxylic acid.

- Oxalamide Formation : The amides are reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Anticancer Activity

Research has indicated that derivatives of oxalamides, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures were effective in inhibiting tumor growth in various cancer cell lines by inducing apoptosis through caspase activation .

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been documented, with some derivatives showing efficacy in reducing seizure activity in animal models. This suggests that this compound may also possess similar properties, potentially through modulation of neurotransmitter levels such as GABA .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways linked to cancer and neurodegenerative diseases. For instance, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair processes .

The biological effects of this compound are thought to involve:

- Molecular Interactions : The compound can form stable complexes with target proteins through hydrogen bonding and π–π interactions.

- Pathway Modulation : It may alter cellular signaling pathways by inhibiting or activating specific enzymes, leading to changes in cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Anticancer Activity : A derivative exhibited a significant reduction in tumor size in xenograft models, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Antiviral Oxalamides

Several oxalamides in the evidence exhibit antiviral activity, particularly against HIV:

- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): This CD4-mimetic compound demonstrates enhanced binding to viral glycoproteins due to its bicyclic indenyl system and guanidinomethyl group, which promote ionic interactions . In contrast, the target compound’s piperidine-thiophene sulfonyl moiety may offer distinct steric and electronic properties for viral entry inhibition.

- Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Features a thiazole ring and hydroxymethyl group, which likely contribute to hydrogen bonding and cellular uptake.

Table 1: Structural and Functional Comparison of Antiviral Oxalamides

Flavoring Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved as umami flavoring agents. Key differences from the target compound include:

- Regulatory Safety: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with margins of safety exceeding 500 million due to rapid metabolism and low exposure levels . Structural analogs with pyridin-4-ylmethyl groups (as in the target) are untested but may require rigorous toxicological evaluation.

Table 2: Comparison with Flavoring Oxalamides

Pharmacokinetic and Metabolic Considerations

- Metabolism : Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide undergo rapid hepatic metabolism without amide bond cleavage, favoring safety . The target compound’s thiophene sulfonyl group may resist esterase activity but could form sulfone metabolites.

- Bioavailability : Compounds with pyridin-2-yl groups (e.g., S336) show poor oral bioavailability due to first-pass metabolism . The pyridin-4-ylmethyl group in the target compound might alter absorption or distribution, though this remains speculative without data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.